molecular formula C12H13NO4 B14568320 (5S)-5-Methyl-5-[(4-nitrophenyl)methyl]oxolan-2-one CAS No. 61520-94-3

(5S)-5-Methyl-5-[(4-nitrophenyl)methyl]oxolan-2-one

Cat. No.: B14568320
CAS No.: 61520-94-3
M. Wt: 235.24 g/mol
InChI Key: JDSWXICWFLICOI-LBPRGKRZSA-N
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Description

(5S)-5-Methyl-5-[(4-nitrophenyl)methyl]oxolan-2-one is a chemical compound with a unique structure that includes a five-membered oxolane ring substituted with a methyl group and a 4-nitrophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S)-5-Methyl-5-[(4-nitrophenyl)methyl]oxolan-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-nitrobenzyl bromide and 5-methyl-2-oxolanone.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and minimize impurities. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(5S)-5-Methyl-5-[(4-nitrophenyl)methyl]oxolan-2-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding oxo derivatives using oxidizing agents like potassium permanganate.

    Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate, sulfuric acid.

    Substitution: Sodium hydride, dimethylformamide (DMF).

Major Products

The major products formed from these reactions include amino derivatives, oxo derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(5S)-5-Methyl-5-[(4-nitrophenyl)methyl]oxolan-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (5S)-5-Methyl-5-[(4-nitrophenyl)methyl]oxolan-2-one involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also act as an inhibitor or modulator of specific enzymes or receptors, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (5S)-5-Methyl-5-[(4-aminophenyl)methyl]oxolan-2-one: Similar structure but with an amino group instead of a nitro group.

    (5S)-5-Methyl-5-[(4-chlorophenyl)methyl]oxolan-2-one: Similar structure but with a chloro group instead of a nitro group.

    (5S)-5-Methyl-5-[(4-methoxyphenyl)methyl]oxolan-2-one: Similar structure but with a methoxy group instead of a nitro group.

Uniqueness

The uniqueness of (5S)-5-Methyl-5-[(4-nitrophenyl)methyl]oxolan-2-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

61520-94-3

Molecular Formula

C12H13NO4

Molecular Weight

235.24 g/mol

IUPAC Name

(5S)-5-methyl-5-[(4-nitrophenyl)methyl]oxolan-2-one

InChI

InChI=1S/C12H13NO4/c1-12(7-6-11(14)17-12)8-9-2-4-10(5-3-9)13(15)16/h2-5H,6-8H2,1H3/t12-/m0/s1

InChI Key

JDSWXICWFLICOI-LBPRGKRZSA-N

Isomeric SMILES

C[C@]1(CCC(=O)O1)CC2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CC1(CCC(=O)O1)CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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